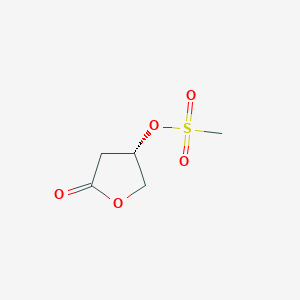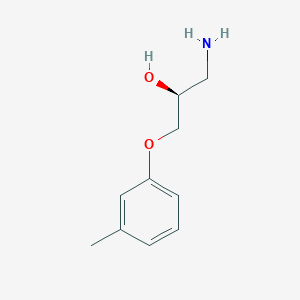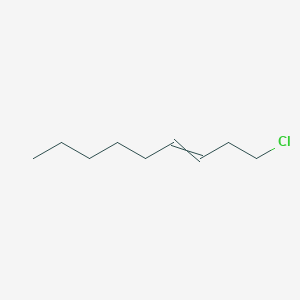
1,3-Propanediamine, N,N-dimethyl-N'-(8-methyl-5-nitro-4-quinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- is a chemical compound with a complex structure that includes both aliphatic and aromatic components
Vorbereitungsmethoden
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- involves multiple steps. One common method includes the reaction of 1,3-propanediamine with N,N-dimethylamine and 8-methyl-5-nitro-4-quinoline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods often involve the use of fixed-bed reactors and hydrogenation processes. For example, the intermediate dimethylaminopropionitrile can be hydrogenated using a Raney-Nickel catalyst under high pressure to produce N,N-dimethyl-1,3-propanediamine .
Analyse Chemischer Reaktionen
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to control the reaction rate and yield. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- can be compared with similar compounds such as:
N,N-Dimethyl-1,3-propanediamine: This compound has similar structural features but lacks the quinoline moiety, making it less complex and with different reactivity.
1,3-Bis(methylamino)propane: Another related compound with similar aliphatic structure but without the aromatic quinoline component.
N,N-Dimethyltrimethylenediamine: This compound shares the dimethylamino groups but differs in the overall structure and properties
The uniqueness of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- lies in its combination of aliphatic and aromatic components, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
145363-53-7 |
|---|---|
Molekularformel |
C15H20N4O2 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(8-methyl-5-nitroquinolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-11-5-6-13(19(20)21)14-12(7-9-17-15(11)14)16-8-4-10-18(2)3/h5-7,9H,4,8,10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
UQSMDQGHUADVPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC=N2)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)


![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)

![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)


